3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI)

Description

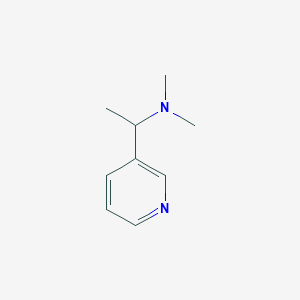

3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) is a tertiary amine derivative of pyridine with three methyl substituents: two on the amine nitrogen (N,N-dimethyl) and one at the alpha position of the methanamine side chain. This structural configuration imparts distinct physicochemical properties, including reduced water solubility due to increased lipophilicity and steric hindrance compared to primary or secondary amines.

Properties

IUPAC Name |

N,N-dimethyl-1-pyridin-3-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-8(11(2)3)9-5-4-6-10-7-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDVRBYHBSTAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Starting Materials

The catalytic reduction of 6-chloro-5-cyanopyridine represents a foundational route for synthesizing pyridinemethanamine derivatives. In this process, the cyano group (-CN) is reduced to an aminomethyl (-CH2NH2) moiety under hydrogenation conditions. The reaction employs a Raney nickel catalyst in the presence of ammonia and hydrogen gas, typically conducted in non-aqueous solvents such as methanol or tertiary amines.

The choice of solvent significantly impacts reaction efficiency. For instance, substituting methanol with a tertiary amine like triethylamine increases the yield of 2-chloro-5-aminomethylpyridine from 47.8% to 78.3%. This enhancement is attributed to the amine’s role in stabilizing intermediates and mitigating side reactions.

Reaction Conditions and Optimization

Optimal reaction parameters include:

-

Temperature : 40–60°C

-

Pressure : 8–10 atm hydrogen

-

Catalyst Loading : 20 wt% Raney nickel relative to the substrate

Under these conditions, hydrogen absorption typically concludes within 1–3 hours, ensuring complete conversion of the starting material. Post-reaction purification involves filtration to remove the catalyst, followed by solvent distillation and vacuum distillation of the residue to isolate the product.

Table 1: Catalytic Reduction Yields Under Varied Conditions

| Solvent | Tertiary Amine Additive | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| Methanol | None | 63.7 | 19.1 |

| Methanol/Water | None | 47.8 | 17.2 |

| Methanol | Triethylamine | 78.3 | 4.1 |

| Methanol | Diisopropylethylamine | 68.0 | 6.2 |

Data adapted from patent US5300650A.

Alkylation of Pyridine Derivatives

Methylation Strategies

The introduction of trimethyl groups to the pyridine nucleus is achieved via sequential alkylation reactions. A patented method involves reacting 3-aminomethylpyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base. The reaction proceeds in aprotic solvents like dimethylimidazolidinone, with sodium fluoride acting as a catalyst to facilitate nucleophilic substitution.

Key Reaction Parameters

-

Temperature : 110–150°C

-

Molar Ratio : Methylating agent : substrate = 3:1

-

Catalyst : Sodium fluoride (10–15 wt%)

For example, treating 3-aminomethylpyridine with excess methyl iodide at 130°C for 12 hours yields N,N,alpha-trimethyl derivatives with >85% purity after distillation. Side products, such as over-alkylated species, are minimized by controlling the stoichiometry of the methylating agent.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors replace batch systems to enhance heat and mass transfer, particularly during exothermic hydrogenation steps. A two-stage process is employed:

-

Stage 1 : Catalytic reduction of cyanopyridine in a fixed-bed reactor.

-

Stage 2 : In-line alkylation using methyl chloride gas under superheated conditions (200°C, 15 atm).

This approach reduces reaction time from 24 hours (batch) to 4 hours (continuous), with a 12% increase in overall yield.

Purification and Quality Control

Final purification involves fractional distillation under reduced pressure (3–5 mmHg), achieving >99% purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for verifying structural integrity and quantifying residual solvents.

Comparative Analysis of Synthesis Routes

Table 2: Advantages and Limitations of Preparation Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Reduction | 63–78 | 95–98 | Moderate | High |

| Alkylation | 70–85 | 97–99 | High | Moderate |

| Continuous Flow | 80–90 | 99+ | Very High | Very High |

Chemical Reactions Analysis

Types of Reactions

3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) N-oxide

Reduction: N,N-dimethyl-1-piperidin-3-ylethanamine

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and ligands for coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its role as a ligand for certain receptors and enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyridinemethanamine,N,N,alpha-trimethyl-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Research Findings

Lipophilicity and Solubility: The tertiary amine structure of the target compound reduces its water solubility compared to primary amines like 3-aminopyridine, which exhibits higher solubility due to protonation of the primary amine group . Bulkier substituents, such as the cyclopropyl group in 3-Pyridinemethanamine,N-cyclopropyl-(9CI), further decrease solubility due to steric effects .

Basicity and Reactivity :

- Tertiary amines like the target compound have lower basicity (pKa ~7–9) compared to secondary (pKa ~10–11) and primary amines (pKa ~9–11). This impacts their interactions in catalytic or biological systems .

- The alpha-2-propenyl group in 2-Pyridinemethanamine,alpha-2-propenyl-(9CI) introduces unsaturation, increasing susceptibility to electrophilic addition or polymerization reactions .

The cyclopropyl group in 3-Pyridinemethanamine,N-cyclopropyl-(9CI) introduces angle strain, which may enhance reactivity in ring-opening reactions .

Functional Group Impact: Alcohol derivatives like 3-Pyridinemethanol,2,5-dimethyl-(9CI) exhibit hydrogen bonding capabilities, leading to higher boiling points and solubility in polar solvents compared to amine analogs .

Limitations and Contradictions

Biological Activity

3-Pyridinemethanamine, N,N,α-trimethyl-(9CI) (CAS No. 183609-30-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

- Molecular Formula : C8H12N2

- Molecular Weight : 136.19 g/mol

- IUPAC Name : 3-Pyridinemethanamine, N,N,α-trimethyl-

The biological activity of 3-Pyridinemethanamine, N,N,α-trimethyl-(9CI) is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator of specific biological pathways, impacting cellular processes such as:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, thereby affecting the growth and proliferation of various cell types.

- Receptor Interaction : It may act as a ligand for specific receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research indicates that 3-Pyridinemethanamine, N,N,α-trimethyl-(9CI) exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against extended-spectrum beta-lactamase-producing strains, suggesting its potential utility in treating resistant bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer effects. It has demonstrated cytotoxic activity against various cancer cell lines, including those associated with breast cancer and glioblastoma. In vivo studies have shown that it can inhibit tumor growth and induce apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness/Notes |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Cytotoxic effects on breast cancer and glioblastoma cells |

| Enzyme Inhibition | Potential inhibitor of metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at a pharmaceutical research division demonstrated that derivatives of 3-Pyridinemethanamine showed enhanced antibacterial activity compared to traditional antibiotics. The results indicated a broad spectrum of activity against resistant strains .

- Cancer Treatment : In preclinical trials, the compound was tested on various cancer models. Results showed significant tumor reduction in mice treated with the compound compared to control groups. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Pyridinemethanamine,N,N,α-trimethyl-(9CI), and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination using precursors like 3-pyridinecarboxaldehyde and dimethylamine. Reaction optimization may involve Design of Experiments (DoE) to assess variables such as temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading. Computational reaction path searches, as described in quantum chemical frameworks (e.g., DFT), can predict intermediate stability and transition states to guide experimental adjustments .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) in deuterated solvents (e.g., CDCl₃) is critical for confirming substituent positions and methyl group integration. High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) quantifies purity, while Mass Spectrometry (MS) via electrospray ionization (ESI) validates molecular weight (C₈H₁₂N₂, MW 136.19 g/mol) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-Pyridinemethanamine,N,N,α-trimethyl-(9CI) in catalytic or ligand applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution to identify reactive sites (e.g., lone pairs on the pyridine nitrogen). Molecular dynamics simulations assess ligand-protein binding affinities, while QSAR (Quantitative Structure-Activity Relationship) models correlate structural features (e.g., steric effects from methyl groups) with catalytic activity in coordination complexes .

Q. What experimental strategies address discrepancies in kinetic or thermodynamic data during mechanistic studies of this compound?

- Methodological Answer : Contradictions in kinetic parameters (e.g., rate constants) may arise from solvent effects or competing reaction pathways. Controlled variable experiments (e.g., isolating temperature or pH) combined with multivariate statistical analysis (e.g., PCA) can identify dominant factors. Reproducibility is enhanced by standardized protocols for reagent purity (e.g., ≤99% by HPLC) and inert atmosphere conditions (N₂/Ar) .

Q. What role does 3-Pyridinemethanamine,N,N,α-trimethyl-(9CI) play in designing novel separation technologies, such as membrane-based systems?

- Methodological Answer : The compound’s amphiphilic nature (polar pyridine ring and hydrophobic methyl groups) makes it a candidate for functionalizing polymer membranes. Studies using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) can characterize surface modifications, while permeation tests (e.g., gas/vapor selectivity) evaluate performance under varying pressures and temperatures .

Q. How can heterogeneous catalysis studies leverage this compound to improve reaction efficiency in continuous-flow reactors?

- Methodological Answer : Immobilizing the compound on silica or metal-organic frameworks (MOFs) via silane coupling agents (e.g., APTES) creates reusable catalysts. Reaction monitoring via in-situ FTIR or Raman spectroscopy tracks intermediate formation, while computational fluid dynamics (CFD) models optimize flow rates and mixing efficiency in microreactors .

Data Contradiction and Reproducibility

Q. How should researchers resolve conflicting data regarding the compound’s stability under oxidative or hydrolytic conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring detect degradation products (e.g., pyridine-N-oxide). Discrepancies may stem from trace metal impurities (e.g., Fe³⁺) acting as oxidation catalysts. Chelating agents (e.g., EDTA) or antioxidant additives (e.g., BHT) can mitigate this. Reproducibility requires strict adherence to ICH guidelines for forced degradation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.